Benzofuran-2-carboxylic acid
Overview
Description
Benzofuran-2-carboxylic acid is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is known for its diverse biological activities and is widely used in various fields of scientific research .
Synthetic Routes and Reaction Conditions:
Dehydration of Phenoxyalkanone: This method involves the dehydration of phenoxyalkanone under acidic conditions to form the benzofuran ring.
Decarboxylation of o-Acetylphenoxyacetic Acid: This process involves the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions.
Cyclization of o-Hydroxybenzophenone: Cyclization of o-hydroxybenzophenone is another common method to construct the benzofuran ring.
Industrial Production Methods:
Microwave-Assisted Perkin Rearrangement: This method involves the use of microwave-assisted Perkin rearrangement reactions to prepare benzofuran-2-carboxylic acids from 3-bromocoumarins in very high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products:
Oxidized Derivatives: Products of oxidation reactions.
Reduced Derivatives: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Mechanism of Action
Target of Action
Benzofuran-2-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities, making them potential natural drug lead compounds . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are still under investigation, but it has been found to have significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. For instance, it has been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This can have a significant effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to have antioxidant activity, which can impact various biochemical pathways related to oxidative stress . .
Pharmacokinetics
It has been noted that one of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
The result of the action of this compound is primarily seen in its potential therapeutic effects. It has been found to have significant cell growth inhibitory effects in different types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that benzofuran compounds exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the chemical environment of this compound can influence its biological activity.
Biochemical Analysis
Biochemical Properties
Benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to have good antioxidant activity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have significant cell growth inhibitory effects in different types of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Scientific Research Applications
Benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
Coumarilic Acid:
Benzothiophene Derivatives: These compounds have a sulfur atom in place of the oxygen atom in benzofuran and exhibit different pharmacological properties.
Uniqueness:
Properties
IUPAC Name |
1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSPAZVIVZPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060090 | |
Record name | 2-Benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-41-3 | |
Record name | 2-Benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzofurancarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMARILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzofuran-2-carboxylic acid?
A1: this compound has the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and single-crystal XRD analysis. These techniques provide insights into the compound's vibrational frequencies, structural features, and geometric parameters. [, ]
Q3: What are some common synthetic approaches to this compound derivatives?
A3: Several methods exist for synthesizing this compound derivatives. One approach involves the Perkin rearrangement of 3-halocoumarins in the presence of a base. [] Another method utilizes a tandem approach involving Cu-catalyzed C-O coupling followed by Mo(CO)6-mediated carbonylation of 2-gem-dibromovinylphenols. []
Q4: How do the electronic properties of substituents on the benzofuran ring affect reactivity?
A4: The electronic nature of substituents on the benzofuran ring can significantly influence the reactivity of this compound derivatives. For instance, electron-withdrawing groups on the benzofuran ring enhance the reactivity of 2-hydroxybenzophenones in condensation-cyclization reactions. []
Q5: Can the benzofuran ring of this compound derivatives undergo ring-opening reactions?
A5: Yes, certain dianionic species derived from Benzofuran-2-carboxylic acids, such as lithium 3-lithipbenzofuran-2-carboxylate, are prone to rapid ring-opening reactions. This process can be influenced by factors like the position and nature of substituents on the benzofuran ring. []
Q6: What biological activities have been associated with this compound derivatives?
A6: this compound derivatives have shown diverse biological activities, including diuretic, uricosuric, anti-inflammatory, analgesic, antipyretic, anticancer, and insecticidal properties. [, , , , ]
Q7: How does modification of the carboxylic acid group affect the biological activity of this compound derivatives?
A7: Modifying the carboxylic acid group can impact the potency of this compound derivatives. For example, converting the carboxylic acid into esters or amides generally leads to a reduction in potency, as observed with their thromboxane A2 synthase inhibitory activity. [, ]
Q8: What is the impact of substituents on the benzofuran ring on the biological activity of these compounds?
A8: Substitutions on the benzofuran ring can significantly influence biological activity. In the case of thromboxane A2 synthase inhibitors, modifications to the benzofuran ring resulted in minor potency changes, while substitutions on the pyridine ring led to significant reductions in potency. []
Q9: Have any specific this compound derivatives demonstrated promising anticancer activity?
A9: Yes, certain amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, incorporating aryl sulfonamide piperazines or aryl hydrazides, have exhibited notable anticancer activity against lung and breast cancer cell lines. []
Q10: What are the potential applications of this compound derivatives in drug development?
A10: this compound derivatives hold promise as potential therapeutic agents for various conditions, including cardiovascular diseases, inflammatory disorders, cancer, and infectious diseases. Their diverse biological activities make them attractive targets for further research and development. [, , , , , ]
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